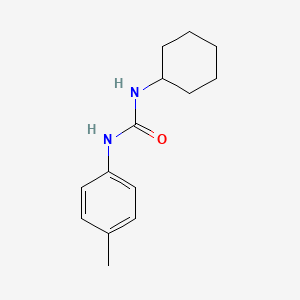

1-Cyclohexyl-3-(4-methylphenyl)urea

説明

特性

CAS番号 |

89609-46-1 |

|---|---|

分子式 |

C14H20N2O |

分子量 |

232.32 g/mol |

IUPAC名 |

1-cyclohexyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C14H20N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

InChIキー |

BLRWQLNOZYSUKM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

製品の起源 |

United States |

Preliminary Toxicity Screening of 1-Cyclohexyl-3-(4-methylphenyl)urea: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug development, substituted ureas such as 1-cyclohexyl-3-(4-methylphenyl)urea (CAS 89609-46-1) have emerged as potent pharmacological scaffolds, most notably utilized as soluble epoxide hydrolase (sEH) inhibitors. However, the exact structural features that confer their therapeutic efficacy also introduce specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple checklist of assays. Here, we outline a rigorous, mechanism-driven preliminary toxicity screening protocol designed to systematically de-risk this compound by understanding the causality behind its biological interactions.

Chemical Rationale & Toxicological Liabilities

Understanding a molecule's architecture is the foundational step in predictive toxicology. 1-Cyclohexyl-3-(4-methylphenyl)urea consists of three critical domains, each requiring targeted safety validation:

-

Cyclohexyl Group : Confers high lipophilicity and metabolic stability. While beneficial for target engagement, excessive lipophilicity often correlates with off-target promiscuity, particularly hERG channel blockade in cardiac tissues[1][2].

-

Urea Core : Provides essential hydrogen-bonding interactions but can be susceptible to enzymatic hydrolysis under specific physiological conditions.

-

p-Tolyl Group : The para-methylphenyl moiety is a known structural alert. It is highly susceptible to benzylic oxidation by hepatic cytochrome P450 (CYP) enzymes. This metabolic pathway can generate reactive electrophilic intermediates (such as quinone methides) that deplete intracellular glutathione (GSH), leading to severe oxidative stress and hepatotoxicity[3][4].

Fig 1. Proposed CYP450-mediated bioactivation pathway leading to hepatotoxicity.

Tiered Screening Strategy

To prevent late-stage clinical attrition, we employ a self-validating, tiered screening workflow. Rather than merely cataloging cell death, this approach isolates the specific physiological mechanisms of toxicity, ensuring that every protocol validates the findings of the previous tier.

Fig 2. Tiered preliminary toxicity screening workflow for urea derivatives.

Tier 2: In Vitro Hepatotoxicity

Causality : Because the primary liability of the p-tolyl group is CYP-mediated bioactivation, screening must be conducted in metabolically competent cell lines. HepG2 cells retain functional hepatic enzymes, making them the ideal model to capture metabolite-driven toxicity that would be entirely missed in standard fibroblast models[3].

Step-by-Step Methodology: CellTiter-Glo Luminescent Cell Viability Assay

-

Cell Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .

-

Compound Preparation : Dissolve 1-cyclohexyl-3-(4-methylphenyl)urea in 100% DMSO to yield a 10 mM stock. Prepare a 10-point serial dilution (0.1 μM to 100 μM). Maintain a final DMSO concentration of ≤ 0.5% (v/v) to eliminate solvent-induced cytotoxicity.

-

Treatment : Replace media with compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine).

-

Incubation : Incubate the treated cells for 48 hours to allow for sufficient metabolic processing.

-

Detection : Equilibrate the plate to room temperature. Add 100 μL of CellTiter-Glo reagent per well to lyse cells and stabilize the luminescent signal (which is directly proportional to ATP levels).

-

Quantification : Measure luminescence via a microplate reader. Calculate the IC 50 using non-linear regression.

Tier 3: Genotoxicity (Ames Test)

Causality : Regulatory agencies mandate the evaluation of DNA-reactive mutagenicity for all novel chemical entities. The Ames test detects point mutations induced by the parent compound or its hepatic metabolites, ensuring the urea core does not degrade into genotoxic byproducts[5].

Step-by-Step Methodology: Bacterial Reverse Mutation Assay (OECD 471)

-

Strain Preparation : Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

-

Metabolic Activation : Prepare S9 mix (Aroclor 1254-induced rat liver extract) to simulate mammalian hepatic metabolism.

-

Exposure : In sterile test tubes, combine 100 μL of bacterial suspension, 50 μL of the test compound (dosed up to 5000 μ g/plate ), and 500 μL of S9 mix (or phosphate buffer for -S9 conditions).

-

Plating : Add 2 mL of molten top agar containing trace amounts of histidine/tryptophan. Vortex and pour onto minimal glucose agar plates.

-

Incubation & Scoring : Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive mutagenic signal is defined as a dose-dependent, reproducible increase in revertant colonies ( ≥ 2-fold over the vehicle control)[5].

Tier 4: Cardiotoxicity (hERG Screening)

Causality : The lipophilic cyclohexyl moiety increases the probability of the molecule partitioning into the hydrophobic pocket of the hERG potassium channel. Blockade of this channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal arrhythmias[6][7].

Step-by-Step Methodology: Automated Patch-Clamp Electrophysiology (ICH S7B)

-

Cell Preparation : Utilize CHO or HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) channel.

-

Electrophysiology Setup : Employ an automated patch-clamp platform (e.g., QPatch) to establish a whole-cell configuration.

-

Voltage Protocol : Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

-

Perfusion : Perfuse 1-cyclohexyl-3-(4-methylphenyl)urea at ascending concentrations (0.1, 1, 10, 30 μM).

-

Data Analysis : Measure the peak tail current amplitude relative to baseline. Calculate the IC 50 for hERG inhibition[7].

Quantitative Data Summary

To facilitate rapid Go/No-Go decision-making, the following table summarizes the key metrics and acceptable safety thresholds for advancing 1-cyclohexyl-3-(4-methylphenyl)urea into in vivo models.

| Assay Category | Target / Model | Key Metric | Acceptable Threshold | Risk Indication |

| Cytotoxicity | HepG2 Cells | IC 50 (ATP viability) | > 50 μM | Hepatotoxicity (CYP-mediated) |

| Genotoxicity | S. typhimurium / E. coli | Revertant Colonies | < 2-fold increase | DNA-reactive Mutagenicity |

| Cardiotoxicity | hERG Channel (HEK293) | IC 50 (Tail Current) | > 30 μM | QT Prolongation / Arrhythmia |

| Physicochemical | In Silico ADME | cLogP | 2.0 – 4.0 | Poor solubility / Promiscuity |

Conclusion

The preliminary toxicity screening of 1-cyclohexyl-3-(4-methylphenyl)urea requires a deliberate focus on its structural liabilities. By systematically evaluating CYP-mediated hepatotoxicity, DNA-reactive mutagenicity, and hERG channel blockade, drug development professionals can establish a robust safety profile. Compounds failing to meet the quantitative thresholds outlined above should be routed back for lead optimization, specifically targeting the modification of the p-tolyl or cyclohexyl groups to widen the therapeutic index.

References[5] Bacterial Reverse Mutation Assay or Ames assay (OECD 471), National Institute of Biology (NIB), 6]">https://www.nib.si[6] Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471), Tox Lab, 1]">https://toxlab.co[1] Potent urea and carbamate inhibitors of soluble epoxide hydrolases, PNAS, 7]">https://www.pnas.org[7] Improved Predictive Power in Cardiac Risk Assessment, Evotec, 3]">https://www.evotec.com[3] Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis, MDPI, 8]">https://www.mdpi.com[8] In Vitro Cardiotoxicity, Creative Bioarray, 4]">https://www.creative-bioarray.com[4] Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid, ACS Publications, 2]">https://pubs.acs.org[2] US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase, Google Patents, https://patents.google.com

Sources

- 1. pnas.org [pnas.org]

- 2. US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 6. Improved Predictive Power in Cardiac Risk Assessment - Evotec [evotec.com]

- 7. creative-bioarray.com [creative-bioarray.com]

Synthesis Pathways and Chemical Precursors for 1-Cyclohexyl-3-(4-methylphenyl)urea: A Technical Guide

Executive Summary

The development of unsymmetrical ureas is a cornerstone of modern medicinal chemistry and agrochemical synthesis. Urea derivatives frequently serve as robust pharmacophores due to their exceptional metabolic stability, hydrogen-bonding capacity, and lipophilicity[1]. Among these, 1-Cyclohexyl-3-(4-methylphenyl)urea (CAS: 89609-46-1) stands out as a highly stable, lipophilic scaffold. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing this specific unsymmetrical urea, contrasting classical isocyanate-based routes with modern, phosgene-free green chemistry paradigms.

Chemical Profiling and Precursor Landscape

The synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea requires the precise coupling of an aliphatic cyclohexyl moiety with an aromatic p-tolyl group. The inherent difference in nucleophilicity between aliphatic and aromatic amines dictates the retrosynthetic strategy.

To facilitate experimental planning, the physicochemical data of the target compound and its primary precursors are summarized below.

Table 1: Quantitative Chemical Profiles of Target and Precursors

| Compound Name | Role in Synthesis | Molecular Weight ( g/mol ) | CAS Number | Physical State (at RT) | Relative Nucleophilicity |

| 1-Cyclohexyl-3-(4-methylphenyl)urea | Target Product | 232.32 | 89609-46-1 | Solid | N/A |

| Cyclohexylamine | Aliphatic Amine Precursor | 99.17 | 108-91-8 | Liquid | High |

| p-Toluidine (4-Methylaniline) | Aromatic Amine Precursor | 107.15 | 106-49-0 | Solid | Low |

| Cyclohexyl isocyanate | Electrophilic Precursor A | 125.17 | 3173-53-3 | Liquid | N/A |

| p-Tolyl isocyanate | Electrophilic Precursor B | 133.15 | 622-58-2 | Liquid | N/A |

| 1,1'-Carbonyldiimidazole (CDI) | Phosgene Substitute | 162.15 | 530-62-1 | Solid | N/A |

Retrosynthetic Analysis & Pathway Selection

The construction of the unsymmetrical urea core can be achieved through two primary pathways. The classical approach relies on the direct addition of an amine to an isocyanate. While highly efficient, isocyanates are moisture-sensitive and highly toxic. The modern approach utilizes 1,1'-Carbonyldiimidazole (CDI) as a stable, crystalline phosgene substitute to mediate the coupling of two distinct amines [2].

Figure 1: Comparison of classical isocyanate and modern CDI-mediated synthesis pathways.

Causality in Pathway Selection

When choosing the CDI route, the order of reagent addition is not arbitrary; it is dictated by chemical kinetics. p-Toluidine (an aniline derivative) is significantly less nucleophilic than cyclohexylamine due to the delocalization of its nitrogen lone pair into the aromatic ring. If cyclohexylamine were reacted with CDI first, its high reactivity would lead to the rapid formation of the symmetrical 1,3-dicyclohexylurea. By reacting the less nucleophilic p-toluidine with CDI first, we trap the reaction at the stable N-carbamoylimidazole intermediate, preventing symmetrical dimerization [3].

Mechanistic Insights: The Phosgene-Free CDI Paradigm

1,1'-Carbonyldiimidazole (CDI) serves as a masked isocyanate equivalent. Unlike triphosgene, which generates toxic HCl gas upon reaction, CDI liberates imidazole—a mild, non-toxic base that can auto-catalyze the subsequent steps [4].

The mechanism proceeds via a two-step nucleophilic acyl substitution. In the first step, p-toluidine attacks the carbonyl carbon of CDI, expelling one equivalent of imidazole to form N-(p-tolyl)carbamoylimidazole. In the second step, the highly nucleophilic cyclohexylamine attacks this intermediate, expelling the second imidazole molecule to yield the target unsymmetrical urea.

Figure 2: Mechanistic progression of the CDI-mediated unsymmetrical urea synthesis.

Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (e.g., FTIR and TLC), the operator can verify the success of each mechanistic step before proceeding, thereby eliminating downstream failures.

Protocol A: Direct Isocyanate Coupling (Classical Route)

This route is preferred when maximum atom economy is required and proper safety infrastructure (fume hoods, inert atmosphere) is available.

-

Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with p-Toluidine (1.07 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

-

Addition: Cool the solution to 0 °C using an ice bath. Add Cyclohexyl isocyanate (1.25 g, 10.0 mmol) dropwise over 15 minutes via syringe.

-

Self-Validation Checkpoint (FTIR): After 1 hour of stirring at room temperature, take a 0.1 mL aliquot. Run an FTIR spectrum. The reaction is complete when the distinct, intense isocyanate stretch at ~2270 cm⁻¹ completely disappears.

-

Isolation: The product, 1-Cyclohexyl-3-(4-methylphenyl)urea, typically precipitates directly from the DCM as a white solid. Filter the precipitate under vacuum and wash with cold hexanes (2 × 10 mL).

-

Purification: Recrystallize from an Ethyl Acetate/Hexane mixture to yield the pure compound.

Protocol B: CDI-Mediated Coupling (Green Route)

This route is preferred for parallel synthesis libraries or when avoiding highly toxic isocyanates is mandated [3].

Figure 3: Step-by-step experimental workflow for the CDI-mediated synthesis.

-

Intermediate Formation: To a 50 mL vial equipped with a magnetic stir bar, add p-Toluidine (1.07 g, 10.0 mmol) and anhydrous acetonitrile (15 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.62 g, 10.0 mmol) portionwise. Stir at room temperature for 30 minutes.

-

Self-Validation Checkpoint (TLC): Spot the reaction mixture against pure p-toluidine on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material spot should be completely consumed, replaced by a new, lower-Rf spot corresponding to the N-carbamoylimidazole intermediate.

-

Amine Coupling: Add Cyclohexylamine (0.99 g, 10.0 mmol) dropwise to the slurry. Expert Note: If the reaction is sluggish, adding a catalytic amount of Methanesulfonic acid (MsOH) can activate the carbamoyl equivalent [2].

-

Workup: Once complete (monitored by TLC), concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with 1M HCl (2 × 20 mL) to remove the imidazole byproduct, followed by brine (20 mL).

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude urea. Recrystallize to analytical purity.

Analytical Validation

To ensure the structural integrity of the synthesized 1-Cyclohexyl-3-(4-methylphenyl)urea, the following analytical signatures should be confirmed:

-

FTIR: Presence of strong N-H stretching bands at ~3300 cm⁻¹ and a sharp Amide I (urea carbonyl) band at ~1630–1650 cm⁻¹. Absence of the isocyanate peak at 2270 cm⁻¹.

-

¹H NMR (DMSO-d₆): Look for two distinct N-H proton signals (one broad singlet for the aliphatic NH, one sharper singlet for the aromatic NH), a multiplet for the cyclohexyl methine proton (~3.5 ppm), an AB quartet for the p-tolyl aromatic protons (~7.0-7.3 ppm), and a sharp singlet for the tolyl methyl group (~2.2 ppm).

References

- EvitaChem. "Buy 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (EVT-5666094) - EvitaChem." EvitaChem,

- ACS Publications. "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." Organic Process Research & Development,

- ACS Publications. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." The Journal of Organic Chemistry,

- National Institutes of Health (NIH). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC,

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-Cyclohexyl-3-(4-methylphenyl)urea

Abstract

Substituted ureas represent a cornerstone in modern medicinal chemistry, with numerous derivatives finding application as potent modulators of various biological targets.[1][2] The 1-Cyclohexyl-3-(4-methylphenyl)urea scaffold, while not extensively characterized in publicly available literature, holds significant potential for interacting with a range of protein receptors due to its structural motifs. This guide provides a comprehensive framework for the synthesis, purification, and, most critically, the detailed characterization of its receptor binding affinity. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for three gold-standard biophysical techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously profile novel chemical entities.

Introduction: The Therapeutic Potential of Aryl Urea Derivatives

The urea functional group is a versatile hydrogen-bonding motif that is central to the activity of numerous clinically approved drugs.[2] Its ability to form stable interactions with protein backbones and side chains makes it a privileged scaffold in drug design.[2] Aryl urea-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] For instance, compounds bearing the substituted urea moiety have been successfully developed as kinase inhibitors, such as Sorafenib, which targets multiple kinases involved in tumor progression.[4] The cyclohexyl and 4-methylphenyl (tolyl) groups of the titular compound contribute to its lipophilicity and potential for hydrophobic and van der Waals interactions within a receptor's binding pocket. Given the therapeutic precedent of structurally related molecules, a thorough investigation into the receptor binding profile of 1-Cyclohexyl-3-(4-methylphenyl)urea is a critical step in elucidating its potential pharmacological role.

Synthesis and Characterization of 1-Cyclohexyl-3-(4-methylphenyl)urea

The synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea can be efficiently achieved through the reaction of cyclohexylamine with 4-methylphenyl isocyanate. This reaction is typically rapid and proceeds with high yield.

Synthetic Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methylphenyl isocyanate in anhydrous dichloromethane (DCM).

-

Amine Addition: To this stirring solution, add 1.05 equivalents of cyclohexylamine dropwise at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-Cyclohexyl-3-(4-methylphenyl)urea as a white solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Methodologies for Determining Receptor Binding Affinity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile.[5] Here, we detail three robust methods for quantifying this interaction.

Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for their sensitivity and robustness in measuring ligand affinity for a target receptor.[6] These assays utilize a radioactively labeled ligand to quantify its binding to a receptor preparation.[5]

Competitive binding assays are employed to determine the affinity (Ki) of an unlabeled test compound (1-Cyclohexyl-3-(4-methylphenyl)urea) by measuring its ability to compete with a radioligand for binding to the target receptor.[6] A fixed concentration of radioligand and receptor preparation is incubated with increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).[7]

-

Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor. Homogenize in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[7] Determine the protein concentration using a standard method like the BCA assay.[7]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Receptor preparation, radioligand, and a high concentration of an unlabeled competing ligand known to bind to the target receptor.

-

Test Compound: Receptor preparation, radioligand, and varying concentrations of 1-Cyclohexyl-3-(4-methylphenyl)urea.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters).[7][8] Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.[5] Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[9][10] It is a powerful tool for characterizing the binding of small molecules to immobilized protein targets.[11][12]

SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (1-Cyclohexyl-3-(4-methylphenyl)urea) to a ligand (the target receptor) that is immobilized on the chip.[10] This change in refractive index is proportional to the change in mass on the sensor surface and is recorded in real-time as a sensorgram.

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target receptor over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Preparation: Prepare a series of precise dilutions of 1-Cyclohexyl-3-(4-methylphenyl)urea in a suitable running buffer. A solvent like DMSO may be required to dissolve the compound, but the final concentration in the running buffer should be kept low (typically <5%) to avoid artifacts.

-

Binding Analysis:

-

Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.

-

Monitor the association phase as the analyte binds to the ligand.

-

Inject running buffer alone to monitor the dissociation phase.

-

Regenerate the sensor surface between analyte injections with a suitable regeneration solution to remove all bound analyte.

-

-

Data Analysis:

-

Reference subtract the data from a control flow cell to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Caption: General workflow for an SPR binding analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a direct and label-free technique that measures the heat released or absorbed during a binding event.[13][14] It is the only method that can directly measure the enthalpy (ΔH) of binding, allowing for a complete thermodynamic characterization of the interaction.[13]

In an ITC experiment, a solution of the ligand (1-Cyclohexyl-3-(4-methylphenyl)urea) is titrated into a sample cell containing the target receptor.[14][15] The heat change upon binding is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14] The entropy (ΔS) can then be calculated.

-

Sample Preparation:

-

Prepare highly pure and concentrated solutions of the target receptor and 1-Cyclohexyl-3-(4-methylphenyl)urea in the same, precisely matched buffer to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

-

Calorimeter Setup:

-

Load the target receptor solution into the sample cell and the ligand solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

Measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH.

-

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized for clear comparison.

| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Output | Ki (Inhibition Constant) | KD (Equilibrium Dissociation Constant), ka, kd | KD, Stoichiometry (n), ΔH, ΔS |

| Label Requirement | Radiolabel required | Label-free | Label-free |

| Throughput | High | Medium to High | Low to Medium |

| Information Provided | Affinity | Affinity, Kinetics | Affinity, Thermodynamics, Stoichiometry |

| Sample Consumption | Low | Low | High |

A low Ki or KD value indicates high binding affinity.[5] SPR provides the added benefit of kinetic data, which can be crucial for understanding the residence time of a drug on its target. ITC offers a complete thermodynamic profile, providing insights into the driving forces of the binding interaction (enthalpic vs. entropic).[16]

Conclusion

The systematic evaluation of the receptor binding affinity of novel compounds like 1-Cyclohexyl-3-(4-methylphenyl)urea is a foundational element of modern drug discovery. By employing a multi-faceted approach utilizing radioligand binding assays, SPR, and ITC, researchers can obtain a comprehensive understanding of a compound's interaction with its biological target. The detailed protocols and workflows presented in this guide provide a robust framework for generating high-quality, reproducible data, thereby enabling informed decisions in the advancement of promising therapeutic candidates.

References

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology. [Link]

-

Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

-

Kim, D., & Kim, S. (2017). Detection of small molecules with surface plasmon resonance by synergistic plasmonic effects of nanostructured surfaces and graphene. SPIE Digital Library. [Link]

-

Shankaran, D. R., Gobi, K. V., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

-

Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

-

Bio-protocol. Radioligand binding assays. [Link]

-

Navaratnam, T., et al. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS One. [Link]

-

Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

-

Selvita. Binding Assays. [Link]

-

Lee, S., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces. [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

-

Yefidoff-Freedman, R., et al. (2017). Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated eIF2α Kinase with Enhanced in vivo Stability and Anti-Tumor Activity. eScholarship. [Link]

-

BindingDB. BDBM50296221 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea::CHEMBL568915. [Link]

-

PrepChem.com. Synthesis of 1-phenyl-3-cyclohexylurea. [Link]

-

Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. [Link]

-

Itzhak, Y., et al. (1991). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. PubMed. [Link]

-

BindingDB. BDBM50143925 1-Cyclohexyl-3-decyl-urea::CHEMBL67158. [Link]

-

Blagg, B. S. J., et al. (2016). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry. [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs. [Link]

-

Kassab, R. M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry. [Link]

-

El-hossary, E. M., et al. (2020). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances. [Link]

- Google Patents.

-

Gentile, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance [mdpi.com]

- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Comprehensive Physicochemical Profiling of 1-Cyclohexyl-3-(4-methylphenyl)urea: Molecular Weight and Aqueous Solubility Dynamics

As drug development pipelines increasingly focus on highly specific, metabolically stable compounds, understanding the physicochemical foundations of target molecules becomes paramount. 1-Cyclohexyl-3-(4-methylphenyl)urea (CAS: 89609-46-1), a prominent diaryl/alkyl urea derivative, exemplifies a class of compounds prized for their metabolic stability and lipophilicity, yet challenged by poor aqueous solubility.

This technical guide provides an in-depth analysis of the molecular weight, structural causality, and aqueous solubility profile of this compound. Furthermore, it establishes a self-validating experimental protocol for determining its thermodynamic solubility, moving beyond basic instructions to explain the fundamental causality behind each analytical choice.

Structural Chemistry and Molecular Weight Analysis

The physicochemical behavior of a compound is inextricably linked to its atomic composition and structural geometry. 1-Cyclohexyl-3-(4-methylphenyl)urea is characterized by three distinct functional regions:

-

The Cyclohexyl Ring: An aliphatic, highly hydrophobic moiety that significantly increases the molecule's partition coefficient (logP) and metabolic stability 1[1].

-

The Urea Core: A polar, bidentate hydrogen-bonding network capable of forming strong intermolecular interactions in the solid state.

-

The p-Tolyl (4-methylphenyl) Group: An aromatic ring with an electron-donating methyl group, further contributing to the overall lipophilicity of the structure.

Based on the 2[2], the exact molecular weight and elemental composition are calculated as follows:

Table 1: Physicochemical Properties Summary

| Property | Value | Source |

| Chemical Name | 1-Cyclohexyl-3-(4-methylphenyl)urea | [2] |

| CAS Number | 89609-46-1 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O | [2] |

| Molecular Weight | 232.32 g/mol | [2] |

| Structural Class | Diaryl/Alkyl Urea | [1] |

| Predicted Solubility | Soluble in organics; highly limited in water | [1] |

Aqueous Solubility Profile: A Mechanistic View

The dissolution of a solid drug into an aqueous medium is governed by the thermodynamic balance between crystal lattice energy (the energy required to break apart the solid) and solvation energy (the energy released upon water interaction).

For 1-Cyclohexyl-3-(4-methylphenyl)urea, aqueous solubility is severely restricted by two compounding factors:

-

Hydrophobic Disruption: The bulky cyclohexyl and p-tolyl groups cannot form hydrogen bonds with water. Instead, they force water molecules into highly ordered, entropically unfavorable clathrate-like structures around the molecule 1[1].

-

High Lattice Energy: The urea core acts as both a double hydrogen-bond donor (via the two -NH groups) and a double acceptor (via the carbonyl oxygen). This allows the molecules to pack tightly into highly stable, bifurcated hydrogen-bonded chains in the solid state, making the energy penalty for dissolution exceptionally high.

Figure 2: Structural mechanisms driving the lipophilicity and poor aqueous solubility of the compound.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In early-stage screening, kinetic solubility (dropping a DMSO stock into water until it precipitates) is often used. However, for rigorous physicochemical profiling of highly lipophilic ureas, thermodynamic equilibrium solubility via the shake-flask method is the mandatory gold standard. This method measures the true equilibrium state between the solid lattice and the solvated molecule.

The following protocol is adapted from the 3[3] and harmonized industry standards 4[4].

Step-by-Step Methodology

Step 1: Media Preparation and Solid Addition

-

Action: Weigh an amount of 1-Cyclohexyl-3-(4-methylphenyl)urea that exceeds its expected solubility by at least 30–40% into a glass vial[3]. Add 5.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 6.8).

-

Causality: Thermodynamic equilibrium requires a constant chemical potential driven by the presence of the solid phase. If all solid dissolves, the system is sub-saturated, and the resulting data is invalid. Glass is used because highly lipophilic compounds can adsorb onto the walls of plastic microcentrifuge tubes, skewing quantification.

Step 2: Equilibration (Orbital Shaking)

-

Action: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate vigorously for 24 to 48 hours[3][4].

-

Causality: The temperature is strictly controlled at 37 °C to mimic physiological conditions, as solubility is highly temperature-dependent. Orbital shaking prevents the formation of localized saturated micro-environments (vortexing is avoided as it can cause particle agglomeration)[3].

Step 3: Phase Separation (Centrifugation)

-

Action: Transfer the suspension to a centrifuge and spin at high speed (e.g., 10,000 × g for 15 minutes) at 37 °C[4].

-

Causality: While filtration is common, lipophilic ureas frequently bind non-specifically to membrane filters (e.g., PTFE or Nylon), leading to falsely low solubility readings. Centrifugation cleanly pellets the undissolved solid without introducing adsorptive surfaces[4].

Step 4: Self-Validation Check

-

Action: Visually inspect the pellet.

-

Causality: This is the critical self-validating step. If no solid pellet is visible, the system did not reach saturation. The experiment must be aborted and restarted with a higher initial mass of the API[3].

Step 5: HPLC-UV Quantification

-

Action: Carefully extract the clear supernatant and quantify the dissolved compound using a validated HPLC-UV method against a standard calibration curve prepared in a compatible organic solvent (e.g., methanol).

Figure 1: Thermodynamic equilibrium solubility workflow via the shake-flask method.

References

- 1-CYCLOHEXYL-3-(P-TOLYL)

- Buy 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (EVT-5666094)

- Annex 4 - World Health Organization (WHO)

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)

Sources

HPLC method development and validation for 1-Cyclohexyl-3-(4-methylphenyl)urea

An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Cyclohexyl-3-(4-methylphenyl)urea.

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Cyclohexyl-3-(4-methylphenyl)urea. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a detailed framework from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Pre-Method Development Considerations

1-Cyclohexyl-3-(4-methylphenyl)urea is a disubstituted urea derivative. Compounds of this class are prevalent in pharmaceutical and agricultural sciences. The development of a robust and reliable analytical method is paramount for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs initial decisions on column chemistry, mobile phase selection, and detection parameters, thereby streamlining the development process.

1.1. Physicochemical Properties of 1-Cyclohexyl-3-(4-methylphenyl)urea

-

Structure: The molecule consists of a cyclohexyl group and a p-tolyl (4-methylphenyl) group linked by a urea bridge. This structure imparts significant non-polar character, suggesting good retention on reversed-phase columns.

-

Molecular Formula: C₁₄H₂₀N₂O

-

Molecular Weight: 232.32 g/mol

-

Predicted Solubility: Due to the non-polar cyclohexyl and tolyl groups, the compound is expected to be sparingly soluble in water but readily soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Predicted UV Absorbance: The presence of the phenyl ring chromophore suggests strong UV absorbance. Similar compounds, such as 1,3-diphenylurea, exhibit a maximum absorbance (λmax) around 257 nm. A photodiode array (PDA) detector scan is recommended to determine the precise λmax for 1-Cyclohexyl-3-(4-methylphenyl)urea to ensure maximum sensitivity. For many urea-based compounds, detection can be effective at lower wavelengths, but mobile phase components may interfere below 230 nm.[1]

HPLC Method Development Strategy

The goal of method development is to achieve a separation that provides adequate resolution, sharp peak symmetry, and a practical run time. The following section details a systematic approach to developing an isocratic RP-HPLC method.

Diagram: HPLC Method Development Workflow

Caption: A logical workflow for HPLC method development.

2.1. Recommended Chromatographic Conditions

The following table summarizes the proposed starting conditions for the analysis.

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC system with UV or PDA detector | Standard equipment for pharmaceutical analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | The non-polar nature of the analyte makes a C18 stationary phase ideal for achieving good retention and separation through hydrophobic interactions. |

| Mobile Phase | Acetonitrile (ACN) and Water | ACN typically provides lower backpressure and better UV transparency compared to methanol. A starting ratio of 60:40 (ACN:Water) is a good initial estimate. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 25°C (Ambient or controlled) | Starting at ambient temperature is common. Temperature can be adjusted (e.g., to 30-40°C) to improve peak shape and reduce viscosity if needed. |

| Detection Wavelength | ~255 nm (To be confirmed by PDA scan) | Based on the UV absorbance of the phenyl chromophore. A PDA scan from 200-400 nm on a standard solution will confirm the wavelength of maximum absorbance. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

| Diluent | Mobile Phase (Acetonitrile:Water 60:40 v/v) | Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure sample miscibility. |

| Run Time | 10 minutes | Should be sufficient to elute the analyte and any potential early-eluting impurities while allowing the column to re-equilibrate. |

2.2. Preparation of Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of 1-Cyclohexyl-3-(4-methylphenyl)urea reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for both method development and as a central point for validation studies.

HPLC Method Validation Protocol

Once the HPLC method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose.[2] The validation will be performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[3][4][5]

Diagram: ICH Q2(R1) Validation Parameters

Caption: Key parameters for analytical method validation per ICH Q2(R1).

3.1. System Suitability

Before commencing any validation experiment, the suitability of the chromatographic system must be verified.

-

Protocol: Inject the working standard solution (100 µg/mL) six consecutive times.

-

Acceptance Criteria:

-

Relative Standard Deviation (%RSD): The %RSD of the peak areas should be ≤ 2.0%.

-

Tailing Factor (T): Should be ≤ 2.0.

-

Theoretical Plates (N): Should be ≥ 2000.

-

3.2. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5]

-

Protocol:

-

Inject the diluent to demonstrate no interference at the retention time of the analyte.

-

Inject a solution of a placebo (formulation matrix without the API) to show no co-eluting peaks.

-

Inject the working standard solution.

-

Inject a sample of the placebo spiked with the analyte.

-

-

Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed if a PDA detector is used.

3.3. Linearity and Range

-

Protocol:

-

Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria:

-

The correlation coefficient (r²) should be ≥ 0.999.

-

The y-intercept should be insignificant compared to the response at 100% concentration.

-

3.4. Accuracy (as Recovery)

-

Protocol:

-

Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

3.5. Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[6]

-

3.5.1. Repeatability (Intra-day Precision)

-

Protocol: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, by the same analyst, using the same instrument.

-

Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

-

-

3.5.2. Intermediate Precision (Inter-day Ruggedness)

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The %RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.

-

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.[2]

-

Protocol (based on the calibration curve):

-

LOD = (3.3 × σ) / S

-

LOQ = (10 × σ) / S Where:

-

σ = The standard deviation of the y-intercept of the regression line.

-

S = The slope of the calibration curve.

-

-

-

Acceptance Criteria: The LOQ value should be verified by preparing and injecting a sample at this concentration and demonstrating acceptable precision and accuracy.

3.7. Robustness

-

Protocol:

-

Analyze the working standard solution while deliberately making small, defined variations to the method parameters.

-

Suggested variations:

-

Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

-

Mobile Phase Composition: ± 2% absolute (e.g., ACN:Water 58:42 and 62:38).

-

Column Temperature: ± 5°C.

-

Detection Wavelength: ± 2 nm.

-

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Summary of Validation Data

All experimental results from the validation studies should be tabulated for clear presentation and review.

Table 1: Example Validation Summary

| Validation Parameter | Result | Acceptance Criteria | Status |

| Specificity | No interference observed | Peak is pure and resolved | Pass |

| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |

| Range | 50 - 150 µg/mL | As defined | Pass |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |

| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |

| Intermediate Precision (%RSD) | 1.10% | ≤ 2.0% | Pass |

| LOD | 0.1 µg/mL (Calculated) | N/A | - |

| LOQ | 0.3 µg/mL (Calculated) | N/A | - |

| Robustness | System suitability passed under all conditions | SST criteria met | Pass |

Conclusion

The described HPLC method for the quantitative determination of 1-Cyclohexyl-3-(4-methylphenyl)urea is specific, linear, accurate, precise, and robust over the specified range. The validation results demonstrate that this method is suitable for its intended purpose in a quality control environment for routine analysis.

References

- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (n.d.). ResearchGate.

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link].

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link].

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link].

-

ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved from [Link].

-

EMA. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link].

-

Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931–942. Retrieved from [Link].

-

Urea Retention by HPLC Using Cogent Diamond Hydride Column. (n.d.). MICROSOLV. Retrieved from [Link].

-

Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Taylor & Francis Online. Retrieved from [Link].

-

Clark, S., Francis, P. S., & Barnett, N. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. Retrieved from [Link].

-

1-Cyclohexyl-3-methylurea. (n.d.). PubChem. Retrieved from [Link].

-

Urea, N-cyclohexyl-N'-phenyl-. (n.d.). Cheméo. Retrieved from [Link].

-

1-cyclohexyl-3-phenyl-urea — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link].

-

UV-Vis Spectrum of Urea. (n.d.). SIELC Technologies. Retrieved from [Link].

-

Urea liquiUV. (n.d.). Consultant Medical Company. Retrieved from [Link].

Sources

Using 1-Cyclohexyl-3-(4-methylphenyl)urea as an inhibitor in enzymatic assays

An Application Guide for the Characterization of 1-Cyclohexyl-3-(4-methylphenyl)urea as a Soluble Epoxide Hydrolase Inhibitor

Abstract

This document provides a comprehensive guide for researchers on the use of 1-Cyclohexyl-3-(4-methylphenyl)urea as a representative inhibitor of soluble epoxide hydrolase (sEH). This compound belongs to the well-established class of 1,3-disubstituted ureas, which are known to be potent, competitive, and tight-binding inhibitors of sEH[1][2]. Inhibition of sEH is a significant therapeutic strategy for managing conditions such as hypertension and inflammation by stabilizing beneficial signaling lipids[3][4][5]. These application notes detail the underlying scientific principles, pre-assay considerations, and provide robust, step-by-step protocols for determining the inhibitor's potency (IC₅₀) and mode of action using a continuous fluorometric kinetic assay.

Scientific Background and Principles of Inhibition

The Soluble Epoxide Hydrolase (sEH) Pathway

Soluble epoxide hydrolase (sEH, EC 3.3.2.3) is a critical enzyme in the arachidonic acid metabolic pathway[6]. It functions by hydrolyzing endogenous lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their corresponding dihydroxyeicosatrienoic acids (DHETs)[4][7]. EETs are produced by cytochrome P450 epoxygenases and possess potent vasodilatory, anti-inflammatory, and cardioprotective properties[4][5][8]. By converting EETs to the less biologically active DHETs, sEH effectively diminishes these protective effects[4]. Therefore, inhibiting sEH activity is a promising therapeutic approach to increase the bioavailability of EETs and enhance their beneficial effects[3][9].

Caption: The sEH metabolic pathway and the point of inhibition.

The Urea Pharmacophore as an sEH Inhibitor

The 1,3-disubstituted urea moiety is a powerful pharmacophore for sEH inhibition[1][2]. Structural and mechanistic studies have revealed that the urea functional group mimics features of the transition state during epoxide ring opening by the enzyme[2]. The two hydrogens on the urea nitrogens are critical for potent inhibition, as they form key hydrogen bonds with residues in the sEH active site[1]. The flanking lipophilic groups, such as the cyclohexyl and 4-methylphenyl groups in the titular compound, occupy hydrophobic pockets within the enzyme's binding site, contributing to high affinity and specificity[1][2]. These inhibitors are typically competitive, meaning they bind to the same active site as the endogenous substrate (EETs)[1].

Key Parameters for Inhibitor Characterization

Experimental validation is essential to confirm the inhibitory activity and therapeutic potential of any compound[10]. The primary parameters to determine are:

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

-

Mode of Inhibition: Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive)[11]. This is crucial for understanding the inhibitor's mechanism of action.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, it is derived from the IC₅₀ value and the substrate concentration relative to the enzyme's Kₘ.

Pre-Assay Considerations and Reagent Preparation

Inhibitor Handling and Solubilization

Many urea-based inhibitors exhibit low aqueous solubility, which can complicate experimental work[2]. It is critical to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the aqueous assay buffer.

Protocol: Preparation of Inhibitor Stock Solution

-

Weigh out a precise amount of 1-Cyclohexyl-3-(4-methylphenyl)urea.

-

Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[12].

-

Crucial Note: The final concentration of DMSO in the enzymatic assay must be kept low (typically ≤1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

Reagents and Buffers

| Reagent | Recommended Specifications & Preparation |

| Recombinant Human sEH (hsEH) | Procure from a commercial vendor. Prepare a concentrated stock in a suitable buffer and store at -80°C. On the day of the assay, dilute to the working concentration in Assay Buffer. |

| Fluorogenic Substrate (PHOME) | (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester. Prepare a 1-5 mM stock solution in DMSO. Store protected from light at -20°C. |

| Assay Buffer | 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[13]. BSA is included to prevent non-specific binding of the enzyme and inhibitor to plasticware. Filter the buffer before use. |

| 96-Well Microplate | Use black, opaque, flat-bottom plates to minimize background fluorescence and light scattering. |

| Positive Control Inhibitor | A known potent sEH inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido) dodecanoic acid), can be used to validate the assay setup[8][14]. |

Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Fluorometric Assay

This protocol is designed to determine the potency of 1-Cyclohexyl-3-(4-methylphenyl)urea by measuring its effect on hsEH activity across a range of concentrations. The assay monitors the hydrolysis of the non-fluorescent substrate PHOME into a highly fluorescent product, 6-methoxy-2-naphthaldehyde[3][15].

Caption: General workflow for the determination of the IC₅₀ value.

Step-by-Step Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution series of the 1-Cyclohexyl-3-(4-methylphenyl)urea stock solution in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point.

-

Plate Setup: Design a plate map that includes wells for:

-

100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO (no inhibitor).

-

0% Activity Control (Blank): Contains substrate, DMSO, and buffer (no enzyme).

-

Test Wells: Contains enzyme, substrate, and each inhibitor dilution.

-

All conditions should be performed in triplicate.

-

| Well Type | Assay Buffer (µL) | Inhibitor/DMSO (µL) | hsEH Enzyme (µL) | Pre-incubation (5 min, 30°C) | PHOME Substrate (µL) |

| 100% Activity | 88 | 1 (DMSO only) | 10 | Yes | 1 |

| Blank | 98 | 1 (DMSO only) | 0 | No | 1 |

| Test Compound | 88 | 1 (Inhibitor) | 10 | Yes | 1 |

-

Assay Execution (Total Volume = 100 µL): a. Add 88 µL of Assay Buffer to the appropriate wells of the 96-well plate. b. Add 1 µL of the corresponding inhibitor dilution or DMSO to each well. c. Add 10 µL of the diluted hsEH enzyme solution to all wells except the "Blank" wells. For the blank, add 10 µL of Assay Buffer. d. Mix gently and pre-incubate the plate for 5 minutes at 30°C[13]. This allows the inhibitor to bind to the enzyme before the substrate is introduced. e. Initiate the reaction by adding 1 µL of the PHOME substrate solution to all wells. Final concentrations should be approximately 0.5-1 nM for hsEH and 5 µM for PHOME[13].

-

Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[3][15].

Data Analysis:

-

Determine the initial reaction rate (velocity, V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Subtract the average rate of the Blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula[16]: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the 100% Activity control.

-

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Protocol 2: Investigating the Mode of Inhibition

To determine if 1-Cyclohexyl-3-(4-methylphenyl)urea acts as a competitive inhibitor, the assay is performed by varying the substrate concentration at several fixed inhibitor concentrations.

Experimental Design:

-

Set up a matrix of reactions. On one axis, vary the concentration of the PHOME substrate (e.g., from 0.5x Kₘ to 10x Kₘ).

-

On the other axis, use several fixed concentrations of the inhibitor, including a zero-inhibitor control (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

Measure the initial reaction rates for all conditions as described in Protocol 1.

Data Analysis:

-

Generate a Lineweaver-Burk plot by plotting the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

For a competitive inhibitor , the lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercept will change (apparent Kₘ increases). This confirms that the inhibitor competes with the substrate for the enzyme's active site[11].

Caption: Expected Lineweaver-Burk plot for a competitive inhibitor.

Data Interpretation and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| High variability between replicates | Pipetting errors; compound precipitation at higher concentrations. | Use calibrated pipettes; visually inspect plate for precipitation after adding inhibitor. If precipitation occurs, lower the top concentration or use a co-solvent. |

| Low signal or no enzyme activity | Inactive enzyme; incorrect buffer pH; degraded substrate. | Use a fresh aliquot of enzyme; confirm buffer pH; use a fresh dilution of the substrate and protect from light. Run a positive control with a known inhibitor to validate the assay. |

| Inconsistent dose-response curve | Compound interfering with fluorescence; non-specific inhibition. | Test the inhibitor in the absence of enzyme to check for intrinsic fluorescence at the assay wavelengths. Consider alternative assay formats if interference is significant. |

| IC₅₀ value is too high/low | Incorrect inhibitor concentration range was tested. | Adjust the dilution series to bracket the expected IC₅₀. A preliminary broad-range screen can help narrow the effective concentration range. |

References

-

Aher, N. S., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Retrieved from [Link]

-

Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. Retrieved from [Link]

-

BIOO Scientific Corp. (n.d.). MaxSignal® Urea Enzymatic Assay Kit Manual. Retrieved from [Link]

-

Peterson, J. R., & Meares, C. F. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2016). Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. Journal of Chromatography B. Retrieved from [Link]

-

Kayamori, Y., & Kageyama, S. (1996). Enzymic urea assay: a new colorimetric method based on hydrogen peroxide measurement. Clinical Chemistry. Retrieved from [Link]

-

Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS. Retrieved from [Link]

-

Kim, I.-H., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kim, I.-H., et al. (2007). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Garscha, M., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. British Journal of Pharmacology. Retrieved from [Link]

-

Tolnai, S., & Bird, R. (1973). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Journal of the National Cancer Institute. Retrieved from [Link]

-

Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Retrieved from [Link]

-

Liu, Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea based soluble epoxide hydrolase inhibitors. ResearchGate. Retrieved from [Link]

-

Xu, R., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. ResearchGate. Retrieved from [Link]

-

Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. Retrieved from [Link]

-

Sestak, V., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Cheméo. Retrieved from [Link]

-

Kumar, R., & Yusuf, M. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry. Retrieved from [Link]

-

Marcadet, L., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. British Journal of Pharmacology. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

Sources

- 1. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabolomics.se [metabolomics.se]

- 3. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]

- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]

- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. caymanchem.com [caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for In Vivo Dosing of 1-Cyclohexyl-3-(4-methylphenyl)urea

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential and Challenges of Urea-Based Compounds

Urea and its derivatives are cornerstones in medicinal chemistry and drug discovery, prized for their ability to form stable hydrogen bonds with biological targets.[1] This characteristic underpins their use in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The compound 1-Cyclohexyl-3-(4-methylphenyl)urea belongs to this versatile class. While specific data on this molecule is emerging, related phenyl-chloroethyl ureas have demonstrated anticancer properties by inducing cell cycle arrest, suggesting potential avenues for investigation.[3] Some urea derivatives have also been explored for their antimicrobial and acetylcholinesterase inhibitory effects.[4]

A significant hurdle in the in vivo evaluation of many novel compounds, particularly those with aromatic and aliphatic moieties like 1-Cyclohexyl-3-(4-methylphenyl)urea, is their poor aqueous solubility.[5] This necessitates a careful and systematic approach to vehicle selection to ensure accurate and reproducible dosing for preclinical studies.[5] This guide provides a comprehensive framework for researchers to develop robust in vivo dosing protocols for 1-Cyclohexyl-3-(4-methylphenyl)urea, focusing on vehicle selection and administration via oral gavage and intraperitoneal injection.

Part 1: Vehicle Selection for a Poorly Soluble Compound

The selection of an appropriate vehicle is critical for the successful in vivo administration of poorly soluble compounds. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and not interfere with the compound's biological activity.[6] Given the lipophilic nature suggested by its structure, 1-Cyclohexyl-3-(4-methylphenyl)urea is anticipated to have low water solubility.

Systematic Approach to Vehicle Screening

A tiered approach to vehicle screening is recommended, starting with simple aqueous systems and progressing to more complex solvent systems as needed.

Caption: Step-by-step experimental workflow for oral gavage in mice.

Protocol 2: Intraperitoneal (IP) Injection in Rats

IP injection is a common route for administering substances that are not absorbed orally.

Materials:

-

Sterile dosing formulation of 1-Cyclohexyl-3-(4-methylphenyl)urea

-

Sterile syringe (e.g., 1-3 mL)

-

Sterile needle (e.g., 23-25 gauge) [7][8]* 70% alcohol wipes

-

Animal scale

Procedure:

-

Dose Calculation:

-

Preparation:

-

Animal Restraint:

-

Site Identification and Preparation:

-

Needle Insertion:

-

Aspiration:

-

Injection and Withdrawal:

-

If aspiration is clear, inject the substance smoothly.

-

Withdraw the needle at the same angle it was inserted.

-

-

Post-Injection Monitoring:

-

Return the rat to its cage and monitor for any signs of pain or adverse reactions.

-

Conclusion

The successful in vivo evaluation of 1-Cyclohexyl-3-(4-methylphenyl)urea is contingent upon a methodical approach to formulation development and dosing. By systematically screening for an appropriate vehicle and adhering to precise, well-established administration protocols, researchers can ensure the generation of reliable and reproducible data. The guidelines presented here offer a comprehensive framework to navigate the challenges associated with poorly soluble compounds, thereby facilitating the exploration of the full therapeutic potential of this and other promising urea derivatives.

References

- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.

- Ashland. Parenteral excipients.

- PharmTech. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.

- Roquette. Excipients' Attributes Crucial for Parenteral Preparation.

- Queen's University. Intraperitoneal Injection in Rats | Animals in Science.

- PharmTech. (2023, March 10). Excipients for Parenterals.

- Barentz. Emerging trends in excipients selection for safe and effective parenteral formulations.

- Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.

- UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.

- UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.

- ResearchGate. Intraperitoneal (IP) Injection in Rats and Mice SOP.

- Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.

- UQ Animal Ethics Committee. LAB_021 Oral Gavage in Mice and Rats.

- UQ Animal Ethics Committee. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.

- Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.

- Journal of Pharmaceutical and Pharmacological Sciences. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- BenchChem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.

- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.

- Journal of Toxicologic Pathology. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.

- Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?.

- National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Smolecule. (2024, August 9). Buy 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea.

- PubMed. (2007, October 15). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells.

- ResearchGate. (2026, March 9). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]